molecular formula C11H9ClN2O B12435079 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12435079
M. Wt: 220.65 g/mol
InChI Key: LXDBJMJXWIMMLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a pyrrolidinone ring attached to a benzonitrile moiety with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-chloro-4-aminobenzonitrile with 2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. The pyrrolidinone ring and benzonitrile moiety contribute to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the chlorine substituent but shares the pyrrolidinone and benzonitrile structure.

    3-Chloro-4-(2-aminopyrrolidin-1-YL)benzonitrile: A reduced form with an amine group instead of the nitrile.

    2-(2-oxopyrrolidin-1-yl)acetamides: Similar pyrrolidinone structure but with different substituents.

Uniqueness

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where such characteristics are desired .

Biological Activity

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidinone ring can form hydrogen bonds with the active sites of enzymes, while the benzonitrile moiety can participate in π-π interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects, including potential anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of benzonitrile, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting critical signaling pathways associated with tumor progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on this compound remains limited. Compounds with similar structures have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrrolidine derivatives, this compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency. The study highlighted that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the pyrrolidine ring influence biological activity. Variations in substituents were found to affect both binding affinity to target proteins and overall biological efficacy. This research is crucial for optimizing the compound for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Biological Activity IC50 (µM) Mechanism
3-Chloro-4-(2-oxopyrrolidin-1-YL)Anticancer (e.g., MCF7 cells)25.72 ± 3.95Induction of apoptosis
4-(pyrrolidin-1-yl)benzonitrileSelective androgen receptor modulator (SARM)Not specifiedModulation of androgen receptor activity
4-(5-oxopyrrolidine-1-yl)Antitumor effects in melanomaNot specifiedInduction of ROS and apoptosis

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

LXDBJMJXWIMMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

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